2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride
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Overview
Description
2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a nicotinamide group, a tert-butyl-substituted phenoxy group, and an acetate moiety, all linked through an ethyl chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Intermediate: Nicotinamide is reacted with ethylene oxide to form 2-(Nicotinamido)ethanol.
Esterification: The 2-(Nicotinamido)ethanol is then esterified with 2-(4-(tert-butyl)phenoxy)acetic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ester linkage.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the ester product to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The nicotinamide moiety can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the ester linkage can yield the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the nicotinamide group.
Reduction: Alcohol derivatives from the reduction of the ester linkage.
Substitution: Substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways involving nicotinamide.
Medicine: Explored for its therapeutic potential in treating diseases related to nicotinamide metabolism.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The nicotinamide moiety can interact with enzymes involved in NAD+ metabolism, influencing cellular energy production and redox balance.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cellular repair processes.
Comparison with Similar Compounds
Similar Compounds
2-(Nicotinamido)ethyl acetate: Lacks the phenoxy and tert-butyl groups, resulting in different chemical properties and applications.
2-(4-(tert-butyl)phenoxy)acetic acid: Contains the phenoxy and tert-butyl groups but lacks the nicotinamide moiety, leading to distinct biological activities.
Uniqueness
2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both nicotinamide and phenoxy groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 2-(4-tert-butylphenoxy)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4.ClH/c1-20(2,3)16-6-8-17(9-7-16)26-14-18(23)25-12-11-22-19(24)15-5-4-10-21-13-15;/h4-10,13H,11-12,14H2,1-3H3,(H,22,24);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAIEDDQIFASHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)OCCNC(=O)C2=CN=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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